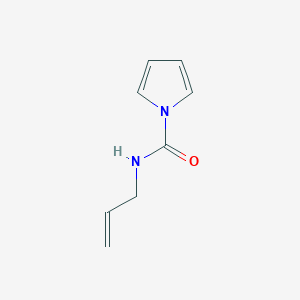
N-Allyl-1H-pyrrole-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Allyl-1H-pyrrole-1-carboxamide is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a pyrrole derivative, which has been synthesized using various methods. The purpose of
作用機序
The mechanism of action of N-Allyl-1H-pyrrole-1-carboxamide is not fully understood. However, it has been suggested that this compound exerts its effects by modulating various signaling pathways and regulating gene expression. It has also been shown to interact with various enzymes and proteins, including cyclooxygenase-2 (COX-2), nuclear factor-kappa B (NF-κB), and mitogen-activated protein kinases (MAPKs).
生化学的および生理学的効果
N-Allyl-1H-pyrrole-1-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). It has also been shown to reduce oxidative stress and improve antioxidant capacity. Additionally, it has been shown to induce apoptosis in cancer cells and inhibit tumor growth.
実験室実験の利点と制限
N-Allyl-1H-pyrrole-1-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. It has also been shown to have low toxicity, which makes it a safe compound to use in experiments. However, there are also some limitations to using this compound. For example, its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments. Additionally, its effects may vary depending on the cell or tissue type being studied.
将来の方向性
There are several future directions for research on N-Allyl-1H-pyrrole-1-carboxamide. One area of interest is the development of new synthetic methods to improve the yield and purity of this compound. Another area of interest is the investigation of its effects on different biological systems, including the respiratory system, reproductive system, and digestive system. Additionally, there is a need for more studies to investigate the potential use of N-Allyl-1H-pyrrole-1-carboxamide as a therapeutic agent for various diseases, including cancer, cardiovascular disease, and neurodegenerative diseases.
合成法
N-Allyl-1H-pyrrole-1-carboxamide can be synthesized using various methods, including the reaction of allylamine with 1H-pyrrole-1-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting product is purified using column chromatography.
科学的研究の応用
N-Allyl-1H-pyrrole-1-carboxamide has been extensively studied for its potential applications in scientific research. This compound has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. It has been used in various studies to investigate its effects on different biological systems, including the immune system, cardiovascular system, and nervous system.
特性
CAS番号 |
107962-30-1 |
|---|---|
製品名 |
N-Allyl-1H-pyrrole-1-carboxamide |
分子式 |
C8H10N2O |
分子量 |
150.18 g/mol |
IUPAC名 |
N-prop-2-enylpyrrole-1-carboxamide |
InChI |
InChI=1S/C8H10N2O/c1-2-5-9-8(11)10-6-3-4-7-10/h2-4,6-7H,1,5H2,(H,9,11) |
InChIキー |
ZYPJSSIAMFRVSR-UHFFFAOYSA-N |
SMILES |
C=CCNC(=O)N1C=CC=C1 |
正規SMILES |
C=CCNC(=O)N1C=CC=C1 |
同義語 |
1H-Pyrrole-1-carboxamide,N-2-propenyl-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



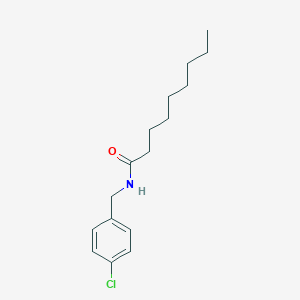
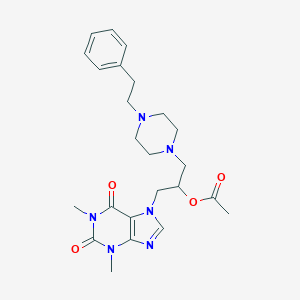
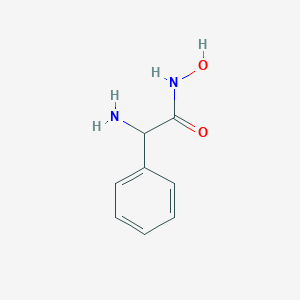
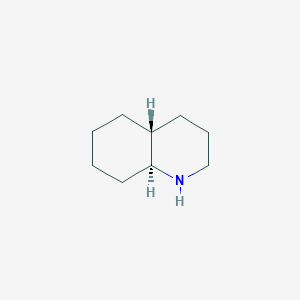
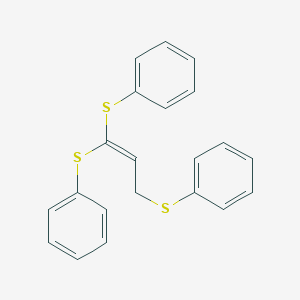
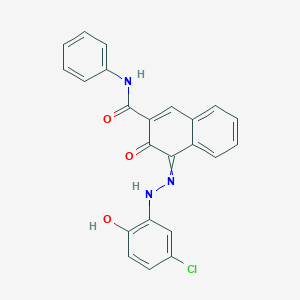
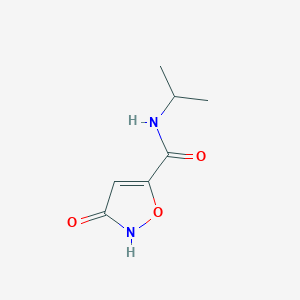
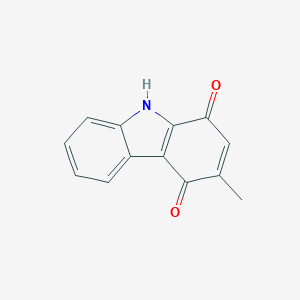
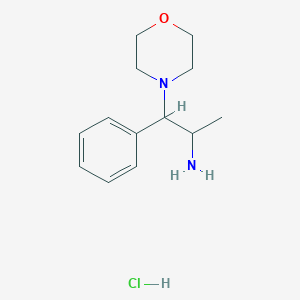
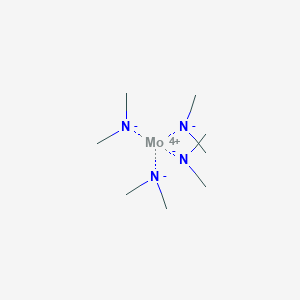
![9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-ethenyl-3H-purin-6-one](/img/structure/B8936.png)
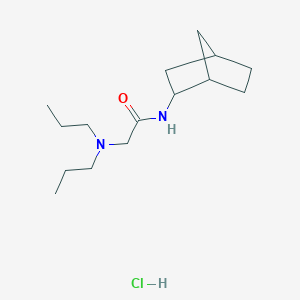
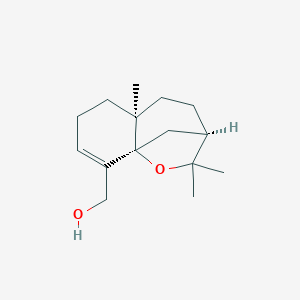
![2-Fluoro-3-[1-hydroxy-2-(methylamino)ethyl]phenol;oxalic acid](/img/structure/B8940.png)